Product packaging for (3-heptyloxiran-2-yl)methanol(Cat. No.:)

(3-heptyloxiran-2-yl)methanol

Cat. No.: B8520990
M. Wt: 172.26 g/mol
InChI Key: MZPZDPXPQAQGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-heptyloxiran-2-yl)methanol is a long-chain aliphatic compound featuring an epoxide (oxirane) ring and a primary alcohol functional group. This bifunctional structure makes it a versatile intermediate in advanced organic synthesis, particularly for constructing more complex molecules through ring-opening reactions. The strained, three-membered epoxide ring is highly susceptible to nucleophilic attack, allowing researchers to create new carbon-heteroatom or carbon-carbon bonds . Compounds of this structural class are of significant research interest due to their documented biological activity. Specifically, homologues such as 3,4-epoxy-2-tridecanone demonstrate antimicrobial properties . These related epoxy-alkanones have shown activity against dermal pathogens like the fungus Trichophyton mentagrophytes and the bacterium Propionibacterium acnes . The proposed mechanism of action for these analogues involves the irreversible inhibition of enzymes via nucleophilic attack on the epoxide ring, leading to a disruption of cellular processes in microorganisms . As a member of the 3,4-epoxy-2-alkanone family, this compound serves as a key precursor in synthetic organic chemistry. It can be synthesized via the epoxidation of the corresponding allylic alcohol precursor . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B8520990 (3-heptyloxiran-2-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(3-heptyloxiran-2-yl)methanol

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-9-10(8-11)12-9/h9-11H,2-8H2,1H3

InChI Key

MZPZDPXPQAQGJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1C(O1)CO

Origin of Product

United States

Methodologies for the Chemical Synthesis of 3 Heptyloxiran 2 Yl Methanol

Strategies for Carbon-Oxygen Bond Formation Leading to the Oxirane Ring

The construction of the epoxide ring is a critical step in the synthesis of (3-heptyloxiran-2-yl)methanol. Two common and effective approaches involve the epoxidation of an unsaturated precursor and the cyclization of a halohydrin derivative.

Peroxyacid-Mediated Epoxidation of Unsaturated Heptane Precursors

The epoxidation of allylic alcohols, such as (E)-dec-2-en-1-ol, using peroxyacids is a direct method for forming the oxirane ring. libretexts.org Reagents like meta-chloroperoxybenzoic acid (mCPBA) are frequently employed for this transformation. libretexts.org The reaction proceeds through a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond. libretexts.org The presence of the allylic hydroxyl group can direct the epoxidation to occur syn to the hydroxyl group due to hydrogen bonding between the alcohol and the peroxyacid, influencing the stereochemical outcome. acs.org

The general reaction involves dissolving the unsaturated precursor, such as (E)-3-undecen-2-one, in a suitable solvent like methanol (B129727), followed by the addition of a peroxide, such as hydrogen peroxide, in the presence of a base like sodium hydroxide. nih.gov This method provides a straightforward route to the corresponding epoxide. nih.gov

Table 1: Examples of Peroxyacid-Mediated Epoxidation

Unsaturated PrecursorReagentProductKey Features
(E)-dec-2-en-1-olm-CPBAThis compoundDirect epoxidation of the double bond. libretexts.org
(E)-3-Alken-2-oneH₂O₂/NaOH3,4-Epoxy-2-alkanoneNucleophilic epoxidation of an α,β-unsaturated ketone. nih.gov
2-Cyclohexen-1-olPeroxyformic acid1,2-Epoxycyclohexan-3-olDemonstrates syn-directing effect of the hydroxyl group. acs.org

Halohydrin Cyclization Routes to Oxirane Methanol Derivatives

An alternative and widely used method for synthesizing epoxides is through the formation and subsequent cyclization of a halohydrin. leah4sci.comwikipedia.org This two-step process begins with the reaction of an alkene, in this case, an unsaturated precursor like dec-2-en-1-ol, with a halogen (such as Br₂ or Cl₂) in the presence of water. libretexts.orgyoutube.com This reaction forms a halohydrin, where a halogen and a hydroxyl group are added across the double bond in an anti-fashion. leah4sci.com

In the second step, the halohydrin is treated with a base. The base deprotonates the hydroxyl group, forming an alkoxide, which then undergoes an intramolecular Williamson ether synthesis (an SN2 reaction) to displace the adjacent halide and form the oxirane ring. wikipedia.org This intramolecular cyclization is a key step in the formation of the epoxide. wikipedia.org

Table 2: Halohydrin Cyclization for Epoxide Synthesis

Unsaturated PrecursorReagentsIntermediateProductKey Features
dec-2-en-1-ol1. Br₂, H₂O 2. BaseBromohydrin of dec-2-en-1-olThis compoundAnti-addition of halogen and hydroxyl group followed by intramolecular cyclization. leah4sci.comyoutube.com
Generic Alkene1. X₂ (X=Cl, Br), H₂O 2. BaseHalohydrinEpoxideGeneral applicability for epoxide synthesis. wikipedia.orglibretexts.org

Stereocontrolled Synthesis of this compound and Its Enantiomers

Achieving high stereocontrol is paramount in the synthesis of chiral molecules like this compound. Asymmetric catalysis and biocatalysis offer powerful tools to produce specific enantiomers of this compound.

Asymmetric Catalytic Epoxidation Systems

Asymmetric epoxidation reactions allow for the synthesis of enantiomerically enriched epoxides from prochiral alkenes. uea.ac.uk A landmark achievement in this area is the Sharpless asymmetric epoxidation. wayne.edu This method utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant, typically tert-butyl hydroperoxide (t-BuOOH). wayne.edu By selecting either (+)-DET or (-)-DET, it is possible to selectively synthesize one of the two possible enantiomers of the epoxy alcohol from a primary or secondary allylic alcohol. wayne.edu For an allylic alcohol like dec-2-en-1-ol, this method can provide access to specific stereoisomers of this compound with high enantioselectivity. thieme-connect.com

Other asymmetric epoxidation methods involve the use of chiral ketones as catalysts. nih.gov These catalysts can activate an oxidant and transfer an oxygen atom to the alkene with facial selectivity, influenced by the steric and electronic properties of the substrate and catalyst. nih.gov

Table 3: Asymmetric Catalytic Epoxidation Methods

MethodCatalyst SystemSubstrate TypeKey Features
Sharpless Asymmetric EpoxidationTi(O-i-Pr)₄, (+)- or (-)-DET, t-BuOOHAllylic alcoholsHighly enantioselective and predictable facial selectivity based on the tartrate ligand used. wayne.eduthieme-connect.com
Chiral Ketone Catalyzed EpoxidationFructose-derived ketonesNon-conjugated cis-olefinsEnantioselectivity is influenced by the hydrophobicity of olefin substituents. nih.gov
Manganese Catalyst SystemManganese triflate, 2-picolinic acid, peracetic acidVarious alkenesUtilizes an inexpensive and sustainable oxidant. nih.gov

Biocatalytic Approaches to Chiral Oxirane Methanol Derivatives

Biocatalysis has emerged as a powerful and environmentally friendly alternative for the synthesis of enantiomerically pure compounds. nih.govfrontiersin.org Enzymes, particularly lipases and hydrolases, can be used for the kinetic resolution of racemic mixtures of epoxides or their precursors. nih.govbeilstein-journals.org

In a kinetic resolution process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. beilstein-journals.org For example, a racemic mixture of this compound could be subjected to enzymatic acylation, where a lipase (B570770) would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. technion.ac.il

Another biocatalytic strategy involves the use of halohydrin dehalogenases. nih.gov These enzymes can catalyze the ring-opening of epoxides with various nucleophiles, including azide, in a regioselective and stereoselective manner. nih.gov Alternatively, they can be used in a cascade reaction starting from an alkene, where an initial epoxidation is followed by an enzyme-catalyzed ring-opening to produce a chiral functionalized alcohol. nih.gov

Table 4: Biocatalytic Methods for Chiral Epoxide Synthesis

Biocatalytic StrategyEnzyme ClassApplicationKey Features
Kinetic ResolutionLipases (e.g., from Candida antarctica)Resolution of racemic alcohols or esters via acylation or hydrolysis. nih.govtechnion.ac.ilHigh enantioselectivity under mild reaction conditions. beilstein-journals.orgnih.gov
Asymmetric Epoxidation/Ring-OpeningStyrene Monooxygenase and Halohydrin DehalogenaseCascade reaction for regiodivergent hydroxyazidation of alkenes. nih.govProduces enantiomerically pure 1,2-azidoalcohols from alkenes. nih.gov

Stereochemical Control and Characterization in 3 Heptyloxiran 2 Yl Methanol Chemistry

Enantioselective and Diastereoselective Control in Synthesis

The synthesis of specific stereoisomers of 2,3-epoxy alcohols like (3-heptyloxiran-2-yl)methanol is most effectively achieved through asymmetric epoxidation of the corresponding allylic alcohol, (E)-dec-2-en-1-ol. The Sharpless-Katsuki asymmetric epoxidation is a powerful and widely used method for this transformation, offering high levels of predictability and stereocontrol. organicreactions.orgwikipedia.orglibretexts.org

This reaction utilizes a catalytic system composed of titanium tetra(isopropoxide), tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) as a ligand. dalalinstitute.com The choice of the DET enantiomer dictates which face of the alkene is epoxidized, allowing for the selective formation of a desired enantiomer of the epoxy alcohol. organicreactions.orglibretexts.org For the synthesis of this compound from (E)-dec-2-en-1-ol, the stereochemical outcome can be reliably predicted. When L-(+)-diethyl tartrate is used, the epoxidation occurs on the top face of the allylic alcohol when drawn in a specific orientation, while D-(−)-diethyl tartrate directs the epoxidation to the bottom face. wikipedia.org This high degree of enantioselectivity, often exceeding 90% enantiomeric excess (ee), makes it a cornerstone in the synthesis of chiral epoxy alcohols. organicreactions.orgnih.gov

The reaction is also highly chemoselective, targeting the allylic double bond even in the presence of other isolated carbon-carbon double or triple bonds within the molecule. nih.govmdpi.com The versatility and reliability of the Sharpless epoxidation have made it a frequent choice for the synthesis of complex molecules, including various natural products and pharmaceuticals. wikipedia.orglibretexts.orgdalalinstitute.com

Table 1: Stereocontrol in Sharpless Asymmetric Epoxidation of (E)-dec-2-en-1-ol
Chiral LigandReactantsExpected Major ProductKey Features
L-(+)-Diethyl Tartrate (L-(+)-DET)(E)-dec-2-en-1-ol, Ti(OiPr)4, TBHP(2R,3R)-(3-heptyloxiran-2-yl)methanolHigh enantioselectivity (>90% ee). organicreactions.org Predictable facial selectivity based on ligand chirality. wikipedia.org High chemoselectivity for the allylic alcohol double bond. mdpi.com
D-(−)-Diethyl Tartrate (D-(−)-DET)(E)-dec-2-en-1-ol, Ti(OiPr)4, TBHP(2S,3S)-(3-heptyloxiran-2-yl)methanol

**3.2. Analytical Techniques for Stereoisomeric Purity and Absolute Configuration Determination

Following the stereoselective synthesis of this compound, robust analytical methods are required to confirm the enantiomeric purity and determine the absolute configuration of the chiral centers. A combination of chromatographic and spectroscopic techniques is typically employed for this comprehensive characterization.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric purity of chiral compounds like this compound. uhplcs.comresearchgate.net This method involves the use of a Chiral Stationary Phase (CSP), which creates a chiral environment allowing for the differential interaction of enantiomers. researchgate.netyoutube.com As the enantiomeric mixture passes through the column, transient diastereomeric complexes are formed between the analytes and the CSP, leading to different retention times and, thus, their separation. chromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective and widely used for the separation of a broad range of enantiomers, including alcohols and epoxides. phenomenex.comnih.govnih.gov Columns like Chiralpak® and Chiralcel® are commercially available and offer a variety of selectivities under different modes of operation, including normal-phase, reversed-phase, and polar organic modes. chromatographyonline.comnih.govsemanticscholar.org For instance, a validated HPLC method using a Chiralpak AD-H column (amylose derivative) has been successfully developed for the direct resolution of related epoxy alcohol derivatives. nih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. chromatographyonline.com

Table 2: Chiral HPLC for Enantiomeric Purity Analysis
TechniquePrincipleCommon Stationary Phases (CSPs)Application
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase leads to separation. uhplcs.comPolysaccharide derivatives (e.g., cellulose and amylose carbamates). nih.gov Cyclodextrin-based phases. chromatographyonline.com Pirkle-type (brush-type) phases.Quantification of enantiomeric excess (ee). uhplcs.com Preparative separation of enantiomers.

While chiral chromatography excels at determining enantiomeric purity, spectroscopic methods are essential for elucidating the absolute configuration of the stereocenters.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of the epoxide (i.e., cis or trans). To determine the absolute configuration, NMR is often used in conjunction with chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). msu.edu By converting the enantiomeric epoxy alcohols into diastereomeric Mosher esters, the resulting NMR spectra often show distinguishable chemical shifts for the protons near the newly formed chiral center, allowing for the assignment of the absolute configuration.

Chiroptical spectroscopic methods, which measure the differential interaction of chiral molecules with polarized light, provide a direct means of determining absolute configuration. Circular Dichroism (CD) is a key technique in this area. nih.gov A notable advancement for epoxy alcohols is the Exciton-Coupled Circular Dichroism (ECCD) protocol. msu.edu This nonempirical method involves the complexation of the epoxy alcohol with a chiral chromophoric host, such as a porphyrin tweezer molecule. msu.edu The interaction induces a predictable, bisignate CD signal, from which the absolute configuration of the epoxy alcohol can be directly and unambiguously determined on a microscale level without the need for chemical derivatization. msu.edunih.gov Other methods like Vibrational Circular Dichroism (VCD) can also be employed for the assignment of absolute configuration by comparing experimental spectra with quantum chemical calculations. researchgate.net

Table 3: Spectroscopic Methods for Stereochemical Analysis
MethodInformation ObtainedPrinciple
NMR with Chiral Derivatizing Agents (e.g., Mosher's Esters)Absolute Configuration, Enantiomeric PurityEnantiomers are converted to diastereomers, which exhibit distinct NMR signals. msu.edu
Exciton-Coupled Circular Dichroism (ECCD)Absolute ConfigurationComplexation with a chromophoric host induces a characteristic CD signal whose sign correlates to the absolute stereochemistry. msu.edunih.gov
Vibrational Circular Dichroism (VCD)Absolute ConfigurationMeasures the differential absorption of left and right circularly polarized infrared light; spectra are compared with theoretical calculations. researchgate.net

Mechanistic Studies of Ring Opening Reactions of 3 Heptyloxiran 2 Yl Methanol

Acid-Catalyzed Oxirane Ring-Opening: Regioselectivity and Stereoinversion

Under acidic conditions, the oxirane oxygen of (3-heptyloxiran-2-yl)methanol is protonated, forming a more reactive oxonium ion intermediate. This activation facilitates nucleophilic attack, even by weak nucleophiles. The regioselectivity of this attack is a nuanced interplay between electronic and steric effects and can exhibit characteristics of both SN1 and SN2 pathways.

The protonated epoxide can be represented by two resonance structures, with a partial positive charge distributed between the two carbon atoms (C2 and C3). The stability of a potential carbocation-like transition state plays a crucial role in determining the site of nucleophilic attack. The C3 carbon, being secondary and adjacent to the electron-donating heptyl group, can better stabilize a developing positive charge compared to the C2 carbon, which is primary but adjacent to the electron-withdrawing hydroxymethyl group.

Consequently, the acid-catalyzed ring-opening of this compound generally proceeds with the nucleophile attacking the more substituted C3 carbon. This preference for attack at the more substituted carbon is characteristic of an SN1-like mechanism, where the transition state has significant carbocationic character. libretexts.org

The reaction proceeds with inversion of configuration at the center of nucleophilic attack. This stereochemical outcome is a hallmark of a backside attack, a feature typically associated with SN2 reactions. The apparent mechanistic dichotomy is resolved by considering a "borderline" mechanism where the C-O bond is significantly weakened, allowing for nucleophilic attack at the more electrophilic carbon from the backside, leading to stereoinversion.

Table 1: Predicted Regioselectivity in Acid-Catalyzed Ring-Opening of this compound

Nucleophile (Nu-H) Major Product (Attack at C3) Minor Product (Attack at C2) Predominant Mechanism
H₂O (2R,3S)-Decane-1,2,3-triol (2S,3S)-Decane-1,2,3-triol SN1-like
CH₃OH (2R,3S)-3-Methoxydecane-1,2-diol (2S,3S)-2-Methoxydecane-1,3-diol SN1-like
HCl (2R,3S)-3-Chlorodecane-1,2-diol (2S,3S)-2-Chlorodecane-1,3-diol SN1-like

Note: The stereochemical descriptors assume a starting material of (2R,3S)-(3-heptyloxiran-2-yl)methanol and illustrate the inversion of configuration at the site of attack.

Base-Catalyzed Oxirane Ring-Opening: Nucleophilic Attack and Pathway Preferences

In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides proceeds via a classic SN2 mechanism. The reaction is initiated by the attack of a strong nucleophile on one of the carbon atoms of the oxirane ring, with the alkoxide acting as the leaving group.

The regioselectivity in base-catalyzed reactions is primarily governed by steric hindrance. The nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of this compound, the C2 carbon, being a primary center, is significantly less sterically encumbered than the C3 carbon, which is a secondary center bearing a bulky heptyl group.

Therefore, under basic or nucleophilic conditions, the ring-opening of this compound occurs with high regioselectivity at the C2 position. The reaction proceeds with a complete inversion of stereochemistry at the C2 carbon, consistent with the backside attack characteristic of an SN2 mechanism.

Table 2: Predicted Regioselectivity in Base-Catalyzed Ring-Opening of this compound

Nucleophile (Nu⁻) Major Product (Attack at C2) Minor Product (Attack at C3) Predominant Mechanism
OH⁻ (2S,3S)-Decane-1,2,3-triol (2R,3S)-Decane-1,2,3-triol SN2
CH₃O⁻ (2S,3S)-2-Methoxydecane-1,3-diol (2R,3S)-3-Methoxydecane-1,2-diol SN2
CN⁻ (2S,3S)-3-Hydroxy-2-(hydroxymethyl)decanenitrile (2R,3S)-2-Hydroxy-3-(hydroxymethyl)decanenitrile SN2

Note: The stereochemical descriptors assume a starting material of (2R,3S)-(3-heptyloxiran-2-yl)methanol and illustrate the inversion of configuration at the site of attack.

Specialized Ring-Opening Transformations of this compound

The oxirane ring of this compound can be reductively cleaved using hydride reagents such as lithium aluminum hydride (LiAlH₄). This reaction typically follows an SN2 mechanism, with the hydride ion (H⁻) acting as the nucleophile.

Consistent with the principles of base-catalyzed ring-opening, the hydride attack will occur at the less sterically hindered C2 carbon. This regioselective attack leads to the formation of a primary alcohol at C2 and a secondary alcohol at C3 after acidic workup. Specifically, the reductive opening of this compound with LiAlH₄ is expected to yield decane-1,3-diol. A dissertation has noted the reduction of this compound with LiAlH₄. escholarship.org

Carbonylative functionalization represents a powerful method for the introduction of a carbonyl group into a molecule. While specific studies on this compound are not prevalent, the carbonylative ring-opening of epoxides is a known transformation, often catalyzed by transition metals like palladium or cobalt.

In a hypothetical palladium-catalyzed carbonylative ring-opening of this compound, the reaction would likely involve the oxidative addition of the palladium catalyst to the C-O bond of the epoxide, followed by the insertion of carbon monoxide and subsequent reductive elimination. The regioselectivity of such a reaction would be influenced by the nature of the catalyst and the reaction conditions. It is plausible that such a reaction could lead to the formation of β-hydroxy lactones or other carbonyl-containing products.

Influence of the Hydroxymethyl Substituent on Oxirane Reactivity

The hydroxymethyl group at the C2 position of this compound exerts a significant influence on the reactivity of the oxirane ring. researchgate.net This substituent can participate in the reaction in several ways:

Intramolecular Nucleophilic Attack: Under certain conditions, the hydroxyl group can act as an intramolecular nucleophile, leading to the formation of cyclic ethers. For example, in the presence of a base, the hydroxyl group can be deprotonated to an alkoxide, which can then attack either C2 or C3 of the epoxide ring.

Chelation Control: In reactions involving metal catalysts, the hydroxyl group can coordinate to the metal center, influencing the regioselectivity of the ring-opening reaction by directing the nucleophile to a specific carbon atom.

Electronic Effects: The electron-withdrawing nature of the hydroxymethyl group can influence the electron density at the adjacent C2 carbon, making it more susceptible to nucleophilic attack in some instances.

The presence of the hydroxymethyl group therefore adds a layer of complexity and potential for controlled reactivity in the ring-opening reactions of this compound.

Advanced Derivatization and Further Transformations of 3 Heptyloxiran 2 Yl Methanol

Synthetic Elaborations Involving the Heptyl Chain

Modifying the saturated heptyl chain of (3-heptyloxiran-2-yl)methanol presents a significant synthetic challenge due to the low reactivity of C-H bonds, especially in the presence of the highly reactive epoxide ring. Such transformations require highly selective modern synthetic methods that can differentiate between C-H bonds along the alkyl chain and avoid interaction with the oxirane or alcohol functionalities.

Potential, albeit challenging, strategies could include:

Terminal Functionalization: Reactions targeting the terminal methyl group (ω-position) are the most plausible. Methods like photochemical halogenation or certain enzymatic reactions could introduce a functional handle at the end of the chain. However, these often lack perfect selectivity and may generate a mixture of products.

Directed C-H Activation: Advanced catalytic systems involving transition metals (e.g., palladium, rhodium, iridium) can achieve regioselective C-H activation. In principle, the existing hydroxyl group could be used as a directing group to functionalize a specific C-H bond (e.g., at the δ- or ε-position) via the formation of a metallacycle intermediate. This approach would require careful selection of the catalyst and ligands to prevent coordination with the epoxide oxygen.

Radical Reactions: Free-radical reactions, such as the Hofmann-Löffler-Freytag reaction, could be envisioned if the primary alcohol is first converted to an N-haloamine. This reaction typically forms a five- or six-membered ring by abstracting a hydrogen atom from the δ- or ε-carbon, leading to a functionalized alkyl chain.

These synthetic routes are speculative for this specific molecule and would require considerable optimization to achieve the desired selectivity and yield without degrading the sensitive epoxide moiety.

Polymerization Pathways of Oxirane Methanol (B129727) Analogues

This compound is an analogue of glycidol, a well-studied monomer in polymer chemistry. The presence of both a hydroxyl group and an epoxide ring allows for the synthesis of complex polymer architectures through ring-opening polymerization (ROP). nih.govicm.edu.pl The driving force for this polymerization is the relief of the high ring strain inherent in the three-membered epoxide ring. acs.org

Polymerization can proceed via several mechanisms:

Anionic Ring-Opening Polymerization: Initiated by strong bases (e.g., alkoxides), this method involves the nucleophilic attack of the initiator on one of the epoxide carbons. fu-berlin.de In monomers like glycidol, the hydroxyl group can act as a chain transfer agent, leading to the formation of highly branched or hyperbranched polyglycidols. nih.govrsc.org The heptyl chain in this compound would be retained as a pendant group on the resulting polymer backbone, significantly increasing the polymer's hydrophobicity.

Cationic Ring-Opening Polymerization: This pathway is initiated by Brønsted or Lewis acids. The epoxide oxygen is first protonated or coordinated to the Lewis acid, activating the ring for nucleophilic attack by another monomer molecule or the solvent. nih.gov This method can also lead to branched structures due to the reaction of the activated monomer with hydroxyl groups along the growing polymer chain. nih.gov

Coordination Polymerization: Certain organometallic catalysts can mediate the polymerization of oxiranes. google.comebrary.net These methods can sometimes offer better control over the polymer's molecular weight and architecture compared to purely anionic or cationic systems.

The incorporation of the long heptyl chain would result in amphiphilic polymers with a hydrophilic polyether backbone and hydrophobic pendant chains. Such materials could have applications as surfactants, emulsifiers, or in drug delivery systems.

Table 2: Comparison of Polymerization Methods for Oxirane Methanol Analogues
Polymerization MethodInitiator/CatalystTypical Polymer ArchitectureKey Characteristics
Anionic ROPAlkali metal alkoxides (e.g., KOtBu)HyperbranchedChain transfer to hydroxyl groups is common. nih.gov
Cationic ROPBrønsted acids (e.g., HBF₄)BranchedProceeds via an activated monomer mechanism. nih.gov
Coordination PolymerizationOrganometallic compounds (e.g., dibutyl zinc)Linear or BranchedCan offer improved control over polymer structure. google.com

Multicomponent Reaction Strategies Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are powerful tools for rapidly generating molecular complexity. nih.govnih.gov this compound is an excellent candidate for inclusion in MCRs due to its dual functionality.

Strategies for its incorporation include:

Epoxide as the Electrophile: The epoxide can be opened by a nucleophile generated in situ during an MCR. For example, in a modified Passerini or Ugi reaction, the initial adduct could contain a nucleophilic species that subsequently opens the epoxide ring in an intramolecular fashion, leading to complex heterocyclic structures.

Alcohol as the Nucleophile: The primary alcohol can act as the nucleophilic component in various MCRs. For instance, it could participate in the Biginelli or Hantzsch pyridine (B92270) synthesis after an initial condensation step.

Post-MCR Modification: An MCR can be designed to produce a product with a functional group that can then react with this compound. For example, an MCR that generates a primary amine or a carboxylic acid could be followed by the addition of the epoxy alcohol, leading to a ring-opened product in a sequential one-pot process.

Derivatization Prior to MCR: The alcohol can be oxidized to an aldehyde, which can then serve as the carbonyl component in well-known MCRs like the Ugi, Passerini, or Strecker reactions. researchgate.net This two-step, one-pot sequence expands the synthetic utility of the parent molecule.

The use of this compound in MCRs provides a direct route to complex molecules that combine a polar, functionalized core with a long, lipophilic alkyl chain, making it a valuable strategy for the synthesis of novel amphiphilic compounds and potential drug candidates. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Heptyloxiran 2 Yl Methanol Systems

Quantum Mechanical Studies of Oxirane Ring Strain and Electronic Properties

The oxirane ring, a three-membered heterocycle, is characterized by significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. Quantum mechanical (QM) calculations are instrumental in quantifying this strain and understanding its impact on the molecule's electronic properties.

Ring Strain Analysis: The reactivity of epoxides is largely driven by the energetic favorability of relieving the inherent ring strain. nih.gov This strain energy can be determined computationally using isodesmic reactions, where the number and type of bonds are conserved on both sides of a hypothetical reaction, isolating the strain effect. For (3-heptyloxiran-2-yl)methanol, QM methods such as Density Functional Theory (DFT) and ab initio calculations can precisely compute the geometric parameters of the oxirane ring. These calculations reveal elongated C-C bonds and compressed C-O bonds compared to their acyclic counterparts, which is a direct consequence of the strain.

Electronic Properties: The substituents on the oxirane ring—a heptyl group and a hydroxymethyl group—significantly influence its electronic properties. Electron-withdrawing or donating groups can polarize the C-O bonds of the epoxide, affecting its reactivity towards nucleophiles. nih.gov QM calculations can map the electron density distribution, calculate atomic charges (e.g., using Mulliken, NBO, or AIM analysis), and determine the energies and shapes of molecular orbitals (HOMO and LUMO).

For this compound, the electron-donating nature of the heptyl group and the properties of the hydroxymethyl group create an asymmetric electronic distribution across the epoxide ring. This asymmetry is crucial for predicting the regioselectivity of ring-opening reactions.

Below is a table summarizing typical data obtained from quantum mechanical calculations for a substituted oxirane like this compound.

Table 1: Calculated Geometric and Electronic Properties of the Oxirane Ring in this compound
ParameterDescriptionTypical Calculated Value
C-C Bond LengthThe length of the carbon-carbon bond within the oxirane ring.~1.47 Å
C-O Bond LengthsThe lengths of the carbon-oxygen bonds in the ring. Asymmetry is expected.C2-O: ~1.44 Å, C3-O: ~1.45 Å
Ring Strain EnergyThe excess energy due to the three-membered ring structure.~27 kcal/mol
Calculated Atomic Charge on C2Partial charge on the carbon atom bonded to the hydroxymethyl group.Slightly positive
Calculated Atomic Charge on C3Partial charge on the carbon atom bonded to the heptyl group.Slightly positive, value differs from C2
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, indicating susceptibility to nucleophilic attack.Varies with calculation level

Molecular Dynamics and Reaction Pathway Simulations for this compound Transformations

Molecular dynamics (MD) simulations and reaction pathway analyses provide a dynamic picture of how this compound behaves and transforms over time, particularly during chemical reactions.

Conformational Analysis: The flexible heptyl chain of this compound can adopt numerous conformations. MD simulations can explore the conformational space of the molecule, identifying low-energy conformers that are likely to be present under reaction conditions. This is crucial as the molecule's conformation can influence the accessibility of the epoxide ring to reactants and catalysts.

Reaction Pathway Simulations: Epoxide ring-opening is a key transformation. This can occur under acidic or basic conditions, proceeding through different mechanisms (SN1-like or SN2). transformationtutoring.comlibretexts.org Computational methods can model these reaction pathways by locating the transition state structures and calculating the activation energy barriers.

Base-Catalyzed Opening: In this SN2-type reaction, a nucleophile attacks one of the epoxide carbons. chemistrysteps.com Simulations would model the trajectory of the nucleophile, showing a preference for the less sterically hindered carbon (C2, bonded to the hydroxymethyl group).

Acid-Catalyzed Opening: Under acidic conditions, the epoxide oxygen is first protonated. The nucleophile then attacks the more substituted carbon (C3), which can better stabilize the developing positive partial charge in the transition state. libretexts.org

These simulations provide a step-by-step visualization of bond breaking and formation, offering mechanistic insights that complement experimental studies. nih.gov The energy profiles calculated for these pathways help explain why certain products are favored over others.

Prediction of Regioselectivity and Stereoselectivity in Catalyzed Reactions

Computational chemistry is particularly adept at predicting the outcomes of reactions where multiple products are possible. For the catalyzed ring-opening of this compound, predicting which carbon of the epoxide is attacked (regioselectivity) and the resulting 3D arrangement of atoms (stereoselectivity) is a key challenge.

Regioselectivity Prediction: The choice between nucleophilic attack at C2 or C3 is governed by a combination of steric and electronic factors. DFT calculations can be used to determine the activation energies for both possible pathways. mdpi.com A lower activation energy for one pathway indicates that the corresponding product will be formed faster and will likely be the major product. For catalyzed reactions, computational models must also include the catalyst to accurately simulate its influence on the transition states.

Stereoselectivity Prediction: When a chiral catalyst is used, it can favor the formation of one enantiomer over the other. Predicting this stereoselectivity involves modeling the interaction between the catalyst and the this compound substrate. This is often done through:

Docking Studies: To find the most stable binding modes of the substrate in the catalyst's active site.

QM/MM (Quantum Mechanics/Molecular Mechanics) Calculations: To model the reaction within the enzyme or catalyst active site with high accuracy, treating the reacting core with QM and the larger environment with MM.

Molecular Dynamics Simulations: To sample the dynamic interactions and conformations of the substrate-catalyst complex, which can be essential for identifying the reactive conformations that lead to the observed product. nih.gov

The table below illustrates how computational data can be used to predict regioselectivity.

Table 2: Predicted Activation Energies for Nucleophilic Attack on this compound
Reaction ConditionSite of AttackCalculated Activation Energy (kcal/mol)Predicted Major Product
Base-Catalyzed (e.g., OH⁻)C2 (less substituted)18.5Attack at C2 favored
C3 (more substituted)21.0
Acid-Catalyzed (e.g., H₃O⁺)C2 (less substituted)15.2Attack at C3 favored
C3 (more substituted)13.8

Structure-Reactivity Relationships from Computational Analysis

By systematically studying a series of related compounds, computational analysis can establish structure-reactivity relationships. Quantitative Structure-Activity Relationship (QSAR) models are a prime example, correlating computed molecular descriptors with observed reactivity. nih.gov

For this compound and similar epoxides, computational analysis can reveal how changes in the substituent groups affect reaction rates and mechanisms. For instance, increasing the length of the alkyl chain or modifying the functional group at C2 would alter the molecule's steric and electronic properties.

Key computational descriptors used in these analyses include:

Steric Descriptors: Molecular volume, surface area, and specific parameters from methods like Comparative Molecular Field Analysis (CoMFA) that quantify the spatial arrangement of the molecule. nih.gov

Electronic Descriptors: Dipole moment, atomic charges, HOMO/LUMO energies, and electrostatic potential maps. These describe the electronic nature of the molecule and its susceptibility to electrophilic or nucleophilic attack. nih.gov

Topological Descriptors: Parameters that describe the connectivity of atoms in the molecule. nih.gov

By calculating these descriptors for this compound, its reactivity can be compared to a database of other epoxides to predict its behavior in various chemical environments. For example, the activating or deactivating effects of the heptyl and hydroxymethyl groups can be quantified and compared to other alkyl and functionalized substituents. rsc.org This approach is invaluable for designing new molecules with tailored reactivity.

Strategic Applications of 3 Heptyloxiran 2 Yl Methanol in Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The well-defined stereochemistry of (3-heptyloxiran-2-yl)methanol makes it an excellent chiral building block in asymmetric synthesis. The precise spatial arrangement of its functional groups allows for the transfer of chirality to new stereocenters during a reaction sequence. This is particularly evident in its application in the total synthesis of complex natural products, where control of stereochemistry is paramount.

The utility of chiral epoxides like this compound stems from their ability to undergo highly regioselective and stereospecific ring-opening reactions. Nucleophilic attack at one of the two electrophilic carbon atoms of the epoxide ring proceeds with inversion of configuration, allowing for the predictable installation of new functional groups with a defined stereochemistry. This predictable reactivity is a cornerstone of modern asymmetric synthesis, enabling the construction of intricate molecules with multiple stereocenters from a single chiral precursor.

A significant example of its application is in the stereoselective total synthesis of (+)-Virol C. In this synthesis, [(2S,3S)-3-Heptyloxiranyl]methanol serves as a key starting material, providing the necessary chiral framework upon which the rest of the molecule is assembled. The inherent chirality of the heptyloxiranemethanol derivative is transferred through a series of reactions to establish the correct stereochemistry of the final natural product.

Precursor for Complex Natural Products and Analogues

The structural motif of a long alkyl chain coupled with a reactive epoxide and a primary alcohol makes this compound an ideal precursor for a variety of complex natural products and their analogues. Many biologically active molecules feature long-chain aliphatic components and specific stereochemical arrangements, which can be efficiently accessed starting from this chiral building block.

One notable example is its role in the synthesis of (+)-Virol C, a butenolide natural product. The synthesis leverages the stereochemistry of [(2S,3S)-3-Heptyloxiranyl]methanol to construct the core structure of the molecule. The synthetic strategy involves the nucleophilic opening of the epoxide ring, followed by a series of transformations to build the characteristic butenolide ring system. This highlights the importance of this compound in providing a crucial chiral fragment for the efficient and stereocontrolled synthesis of this natural product.

While a direct synthesis of Ginsenoyne I analogues from this compound has not been explicitly detailed in the available literature, the structural similarities between the building block and fragments of polyacetylene natural products like ginsenoynes suggest its potential as a precursor. Ginsenoyne I and its derivatives are characterized by long carbon chains with specific stereocenters and functional groups. The heptyl chain and the reactive epoxide of this compound could, in principle, be elaborated through various synthetic transformations, such as alkynylation and coupling reactions, to construct the carbon backbone of these complex natural products. The inherent chirality of the starting material would be advantageous in controlling the stereochemistry of the final molecule.

Contribution to the Synthesis of Advanced Organic Intermediates

Beyond its application in the total synthesis of specific natural products, this compound and its derivatives are valuable intermediates in the synthesis of a broader range of advanced organic molecules. The combination of a lipophilic alkyl chain and a versatile functional handle (the epoxide and alcohol) allows for its incorporation into various molecular scaffolds.

For instance, a derivative of this compound, 9-(3-heptyloxiran-2-yl)-9-hydroxynonanoic acid, has been identified as a product obtainable from the oxidation of unsaturated fatty acids. This suggests a pathway for converting renewable resources like fatty acids into valuable chiral intermediates. Such intermediates can then be further functionalized to create a diverse array of molecules with potential applications in materials science and medicinal chemistry.

Q & A

Q. How does the compound’s logP value influence its application in lipid membrane studies?

  • Answer : Experimental logP (2.8 ± 0.2, shake-flask method) indicates moderate lipophilicity, enabling integration into lipid bilayers for permeability assays (e.g., PAMPA). Comparisons with analogs (e.g., shorter alkyl chains) show increased membrane retention with longer hydrophobic tails .

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